molecular formula C4H10OS2 B1276469 Ethanol, 2-[(2-mercaptoethyl)thio]- CAS No. 98026-19-8

Ethanol, 2-[(2-mercaptoethyl)thio]-

Cat. No. B1276469
CAS RN: 98026-19-8
M. Wt: 138.3 g/mol
InChI Key: BTEAFSPWXRCITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiol-containing compounds like 2-mercaptoethanol involves various methods, including butyl lithium process, Grignard process, natrium reagent process, and reduction ester process. These methods typically start with thiophene or thiophene derivatives as raw materials, which are then transformed into metal compounds of thiophene. These intermediates react with ethylene oxide and are subsequently hydrolyzed to yield the desired thiol alcohols. The reduction ester process, for instance, uses thiophene-acetate as a starting material and, with the aid of a catalyst, reduces the ester to a primary alcohol .

Molecular Structure Analysis

The molecular structure of thiol alcohols like 2-mercaptoethanol allows for the formation of hydrogen-bonding molecular macroclusters, as observed in studies where ethanol molecules form macroclusters extending from silanol groups on silica surfaces. This behavior is also seen on gold substrates modified with mercapto alcohols, indicating the potential for similar molecular interactions on various substrates .

Chemical Reactions Analysis

The addition of 2-mercaptoethanol to ketones, such as cyclohexanone, is a multi-step process involving the formation of hemithioketal and subsequent reactions leading to oxathiolane and thioketal. These reactions are influenced by solvent effects, with different steps becoming rate-limiting depending on the ethanol content in the solvent. In aqueous ethanol, both the formation of hemithioketal and the subsequent reactions are rate-limiting .

Physical and Chemical Properties Analysis

Thiol compounds like 2-mercaptoethanol exhibit mitogenic activities and can enhance antibody synthesis in vitro. The presence of the thiol group is essential for these biological activities, as demonstrated by the comparison of various thiol compounds and their effects on murine spleen lymphocytes. The thiol group's presence significantly enhances the antibody response to antigens, even at nonmitogenic doses .

Scientific Research Applications

  • Polymer Synthesis : Ethanol, 2-[(2-mercaptoethyl)thio]- is utilized in the synthesis of polyesters with pendant mercapto groups. These polyesters are used in creating gelatinous reversible addition−fragmentation chain transfer (RAFT) agents, useful in radical polymerization to afford polymers like poly(methyl methacrylate) with narrow molecular weight distributions (Yamamoto & Takasu, 2010).

  • Membrane Technology : The compound is used in membrane technology, specifically in the production of hydrophilic membranes with higher permeabilities. These membranes are used in filtration processes, offering high hydrophilicity, high permeability, and low fouling character, making them desirable for the filtration of large proteins or applications requiring high protein transmission (Pieracci, Crivello, & Belfort, 2002).

  • Photochemical Reactions : In photochemistry, ethanol, 2-[(2-mercaptoethyl)thio]- is involved in reactions like the reduction of 1,3-disubstituted thioparabanates under light to yield specific compounds. These reactions are significant in the synthesis of various chemicals and intermediates (Yonezawa, Matsumoto, Matsumura, & Kato, 1969).

  • Corrosion Inhibition : This compound is studied for its effects on corrosion inhibition, particularly on copper in ethanolic solutions. It's observed that the compound can form films on electrodes, inhibiting anodic copper dissolution and cathodic hydrogen evolution reaction (Marconato, Bulhões, & Temperini, 1998).

  • Catalysis : It plays a role in catalytic processes, such as in the catalytic air oxidation of thiols, mediated at a molybdenum complex center. This is significant in chemical synthesis and industrial processes (Corma et al., 1995).

  • Chemical Synthesis and Reactions : It is used in complex chemical reactions like the addition of thiols to ketones, showcasing its role in organic synthesis and the formation of various chemical compounds (Fournier, Lamaty, Natat, & Roque, 1975).

  • Biochemical Studies : This compound is used in the study of methanogens, particularly as a medium reductant in determining the metabolic response of these microorganisms to various sulfur compounds (Bhatnagar, Henriquet, Zeikus, & Aubert, 1984).

  • Educational Applications in Chemistry : Its usage is discussed in educational contexts, particularly in teaching the societal dimensions of chemistry and the use of ethanol as an alternative and renewable energy source (Feierabend & Eilks, 2011).

  • Ethanol Production and Utilization : Research includes studies on the use of ethanol in processes like the production and purification of hydrogen, highlighting its role in energy-related applications (Hormilleja et al., 2014).

Safety And Hazards

While specific safety and hazard information for Ethanol, 2-[(2-mercaptoethyl)thio]- is not available, it’s important to note that related compounds like 2-Mercaptoethanol are considered toxic and can cause irritation to the skin, vomiting, and stomach pain through ingestion .

Future Directions

A compound similar to Ethanol, 2-[(2-mercaptoethyl)thio]-, known as 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol, has been used in the synthesis of an analog of the anticancer agent 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX). This analog is a potent glutathione S-transferase (GST) and a potential therapeutic antimelanoma agent with enhanced water solubility and antitumor efficacy when compared to NBDHEX .

properties

IUPAC Name

2-(2-sulfanylethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS2/c5-1-3-7-4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEAFSPWXRCITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413643
Record name Ethanol, 2-[(2-mercaptoethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[(2-mercaptoethyl)thio]-

CAS RN

98026-19-8
Record name Ethanol, 2-[(2-mercaptoethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol
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